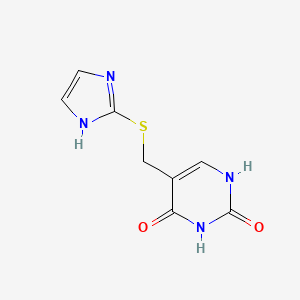
Uracil, 5-((imidazol-2-ylthio)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uracil, 5-((imidazol-2-ylthio)methyl)- is a compound that combines the structural features of uracil and imidazole Uracil is a pyrimidine nucleobase found in RNA, while imidazole is a five-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 5-((imidazol-2-ylthio)methyl)- typically involves the reaction of uracil derivatives with imidazole-containing reagents. One common method involves the use of 3-methyl-6-chlorouracil as a starting material, which is then reacted with imidazole derivatives under specific conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Uracil, 5-((imidazol-2-ylthio)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the imidazole ring.
Wissenschaftliche Forschungsanwendungen
Uracil, 5-((imidazol-2-ylthio)methyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of Uracil, 5-((imidazol-2-ylthio)methyl)- involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis . The compound can bind to the active site of the enzyme, preventing the formation of thymidine monophosphate and thereby inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A well-known anticancer agent that also targets thymidylate synthase.
6-Methyluracil: Another uracil derivative with different biological activities.
Imidazole derivatives: Compounds containing the imidazole ring, used in various pharmaceutical applications
Uniqueness
Uracil, 5-((imidazol-2-ylthio)methyl)- is unique due to its combined structural features of uracil and imidazole, which confer distinct chemical reactivity and biological activity. Its ability to interact with both nucleic acids and proteins makes it a versatile compound for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
24648-61-1 |
|---|---|
Molekularformel |
C8H8N4O2S |
Molekulargewicht |
224.24 g/mol |
IUPAC-Name |
5-(1H-imidazol-2-ylsulfanylmethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H8N4O2S/c13-6-5(3-11-7(14)12-6)4-15-8-9-1-2-10-8/h1-3H,4H2,(H,9,10)(H2,11,12,13,14) |
InChI-Schlüssel |
VPYDCKMUGXSIJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N1)SCC2=CNC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



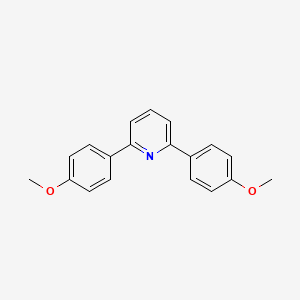
![4-[(4-methoxyphenyl)amino]benzoic Acid](/img/structure/B14700559.png)
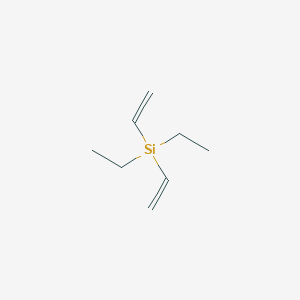
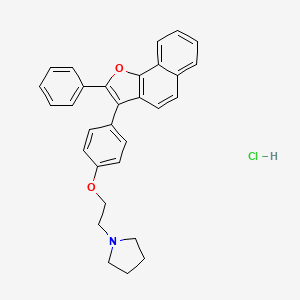

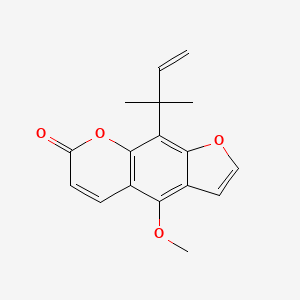
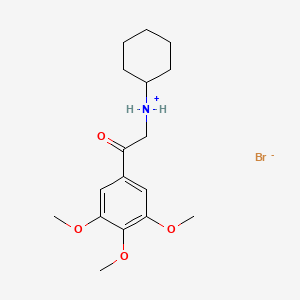
![benzyl N-[2-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]carbamate](/img/structure/B14700611.png)
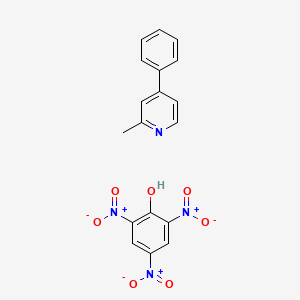

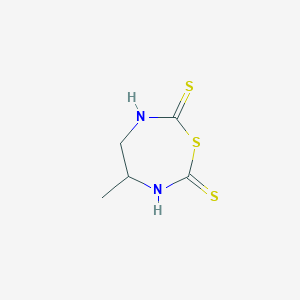
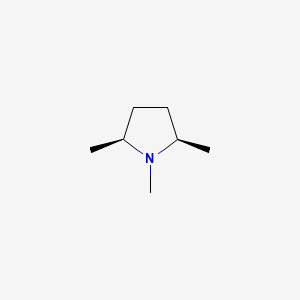
silane](/img/structure/B14700649.png)
